molecular formula C19H21N3O3 B2526123 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034354-88-4

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2526123
CAS No.: 2034354-88-4
M. Wt: 339.395
InChI Key: ZPKOESDYKWXBRF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the ethoxyphenyl and furan-pyrazole moieties, followed by their coupling through acetamide linkage. Common reagents used in these reactions include ethyl bromide, hydrazine, and acetic anhydride, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the furan-pyrazole moiety differentiates it from similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-25-18-5-3-15(4-6-18)11-19(23)20-8-9-22-13-17(12-21-22)16-7-10-24-14-16/h3-7,10,12-14H,2,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKOESDYKWXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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